

Environmental Persistence of Chlorbromuron: A Technical Guide

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Compound of Interest

Compound Name: Chlorbromuron

Cat. No.: B083572

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbromuron, a substituted phenylurea herbicide, has been utilized in agriculture for the selective control of broadleaf and grassy weeds. Understanding its environmental fate is crucial for assessing its potential long-term impacts on ecosystems and human health. This technical guide provides an in-depth analysis of the environmental persistence of **Chlorbromuron**, focusing on its degradation pathways, half-life in various environmental compartments, and mobility. The information is presented to aid researchers, scientists, and professionals in drug development in comprehending the environmental behavior of this compound.

Data Summary

The environmental persistence of **Chlorbromuron** is influenced by a combination of biotic and abiotic factors. The following tables summarize the key quantitative data related to its persistence and mobility in the environment.

Table 1: Soil Persistence and Mobility of **Chlorbromuron**

Parameter	Value	Conditions	Reference(s)
Half-life ($t_{1/2}$)	30-43 days	Field	[1]
55-66 days	Greenhouse	[1]	
39 days (typical)	Aerobic, Lab (20°C)	[2]	
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	217-3262 mL/g	Various soil types	[1]
Mobility Class	Slight to Moderate	Based on Koc values	[1]

Table 2: Physicochemical Properties of **Chlorbromuron**

Property	Value	Reference(s)
Water Solubility	35 mg/L at 20°C	[3]
Vapor Pressure	3.97×10^{-7} mm Hg at 20°C	[1]
Henry's Law Constant	4.4×10^{-9} atm-cu m/mole (estimated)	[3]

Degradation Pathways

The degradation of **Chlorbromuron** in the environment proceeds through several pathways, including microbial degradation, photolysis, and hydrolysis. The primary routes of transformation involve modifications to the urea side chain and ultimately cleavage of the molecule.

Microbial Degradation

Microbial activity is a significant contributor to the breakdown of **Chlorbromuron** in soil and aquatic environments. The degradation typically involves a stepwise process:

- N-Demethoxylation and N-Demethylation: Soil fungi, such as *Rhizoctonia solani*, have been shown to initiate the degradation of **Chlorbromuron** through N-demethoxylation.[\[1\]](#) This is

often followed by N-demethylation, where the methyl and methoxy groups on the urea nitrogen are sequentially removed.[3]

- Hydrolysis: Following demethylation, the urea linkage is hydrolyzed.
- Formation of 4-bromo-3-chloroaniline: The hydrolysis of the urea structure leads to the formation of the major metabolite, 4-bromo-3-chloroaniline.[1]



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Caption: Microbial degradation pathway of **Chlorbromuron**.

Photodegradation

Chlorbromuron can undergo photodegradation, particularly in aqueous systems under solar irradiation. The rate of photolysis can be significantly accelerated in the presence of a photocatalyst such as titanium dioxide (TiO₂).[4] While photodecomposition under field conditions is not expected to be a major dissipation route, it can contribute to its transformation in surface waters.[3]

Hydrolysis

Chlorbromuron is slowly hydrolyzed in neutral, slightly acidic, and slightly alkaline media.[3] This abiotic process contributes to its overall degradation, leading to the cleavage of the urea bond.

Experimental Protocols

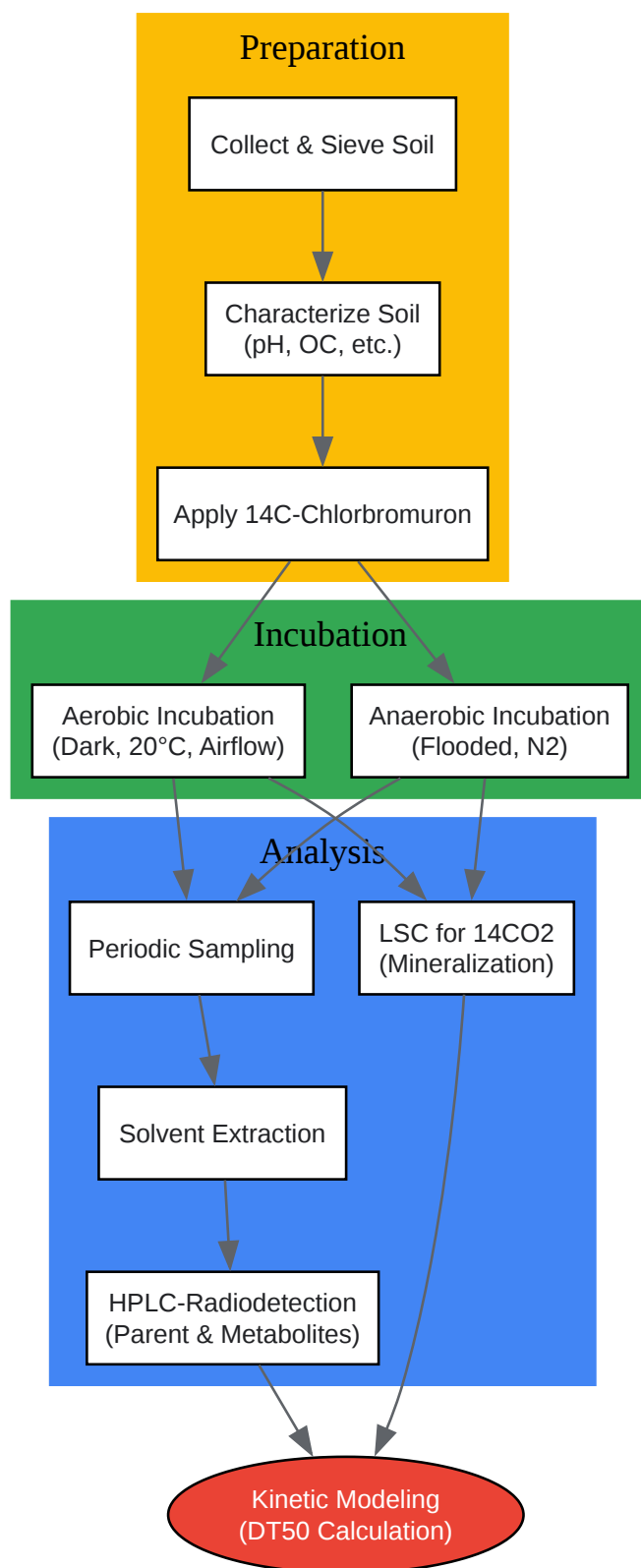
The following sections detail the methodologies for key experiments used to assess the environmental persistence of **Chlorbromuron**. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD 307)

Objective: To determine the rate and route of degradation of **Chlorbromuron** in soil under aerobic and anaerobic conditions.

Methodology:

- Test System: Freshly collected agricultural soil is sieved (2 mm) and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.[1][5]
- Test Substance Application: ^{14}C -labeled **Chlorbromuron** is applied to the soil samples at a concentration relevant to its agricultural use.[1][6]
- Incubation:
 - Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.[1][6]
 - Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deoxygenated water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.[1][6]
- Sampling and Analysis: At periodic intervals, soil samples are collected and extracted with appropriate organic solvents (e.g., acetonitrile, methanol).[6] The extracts are analyzed for **Chlorbromuron** and its transformation products using High-Performance Liquid Chromatography (HPLC) with radiometric detection.[1] Evolved $^{14}\text{CO}_2$ is trapped in an alkaline solution and quantified by liquid scintillation counting to assess mineralization.[6] Volatile organic compounds are trapped using appropriate sorbents.
- Data Analysis: The disappearance of **Chlorbromuron** and the formation and decline of its metabolites are plotted against time. The half-life (DT50) and, if applicable, the half-lives of major metabolites are calculated using appropriate kinetic models.[1]



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Caption: Workflow for Soil Metabolism Study.

Adsorption-Desorption Using a Batch Equilibrium Method (Adapted from OECD 106)

Objective: To determine the soil adsorption/desorption characteristics of **Chlorbromuron**, which is indicative of its potential to leach into groundwater.

Methodology:

- Soil Selection: A minimum of five different soil types with varying organic carbon content, clay content, and pH are selected.[\[4\]](#)[\[7\]](#)
- Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to ensure the stability of **Chlorbromuron** during the experiment.
[\[7\]](#)
- Adsorption Phase:
 - Aqueous solutions of ^{14}C -labeled **Chlorbromuron** in 0.01 M CaCl_2 are prepared at various concentrations.
 - The solutions are added to pre-weighed soil samples in centrifuge tubes.
 - The tubes are agitated in the dark at a constant temperature (e.g., 20°C) for the predetermined equilibration time.[\[7\]](#)
 - The soil suspension is then centrifuged to separate the solid and aqueous phases.
 - The concentration of **Chlorbromuron** in the supernatant is measured by liquid scintillation counting.
- Desorption Phase:
 - After the adsorption phase, the supernatant is removed, and a fresh solution of 0.01 M CaCl_2 (without **Chlorbromuron**) is added to the soil pellet.
 - The tubes are agitated again for the same equilibration period.
 - The concentration of desorbed **Chlorbromuron** in the supernatant is measured.

- **Data Analysis:** The amount of **Chlorbromuron** adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}) are calculated. Adsorption and desorption isotherms (e.g., Freundlich) are plotted.[\[7\]](#)[\[8\]](#)

Analytical Method for Chlorbromuron and 4-bromo-3-chloroaniline in Soil and Water

Objective: To quantify the concentration of **Chlorbromuron** and its primary metabolite, 4-bromo-3-chloroaniline, in environmental samples.

Methodology:

- **Sample Preparation:**
 - **Soil:** A representative soil sample is extracted with an organic solvent such as acetonitrile or methanol, often facilitated by sonication or accelerated solvent extraction. The extract is then filtered and concentrated.
 - **Water:** Water samples are typically subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances. The analytes are then eluted with an organic solvent.[\[9\]](#)[\[10\]](#)
- **Instrumental Analysis:**
 - **Chlorbromuron:** Analysis is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[\[9\]](#)[\[11\]](#)
 - **Column:** C18 reverse-phase column.
 - **Mobile Phase:** A gradient of acetonitrile and water (often with a modifier like formic acid).
 - **Detection:** UV detection at a specific wavelength or mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher selectivity and sensitivity.

- 4-bromo-3-chloroaniline: This metabolite can be analyzed by Gas Chromatography (GC) coupled with a Mass Spectrometer (GC-MS) after derivatization, or directly by HPLC-MS. [\[12\]](#)
- Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared from certified reference standards.

Conclusion

The environmental persistence of **Chlorbromuron** is moderate, with soil half-lives typically ranging from one to two months. Its mobility in soil is variable and dependent on soil properties, particularly organic carbon content. The primary degradation pathways involve microbial transformation, leading to the formation of 4-bromo-3-chloroaniline, and to a lesser extent, photolysis and hydrolysis. The standardized protocols outlined in this guide provide a framework for consistently evaluating the environmental fate of **Chlorbromuron** and similar compounds. This information is essential for conducting comprehensive environmental risk assessments and for the development of new compounds with improved environmental profiles.

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